molecular formula C7H4BrFO2 B1524719 6-Bromo-2-fluoro-3-hydroxybenzaldehyde CAS No. 935534-46-6

6-Bromo-2-fluoro-3-hydroxybenzaldehyde

Cat. No. B1524719
M. Wt: 219.01 g/mol
InChI Key: JUIVOTYNMBEYFK-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-hydroxybenzaldehyde is a chemical compound with the CAS Number: 935534-46-6 . It has a molecular weight of 219.01 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name of this compound is 6-bromo-2-fluoro-3-hydroxybenzaldehyde . The Inchi Code is 1S/C7H4BrFO2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-3,11H . The Inchi Key is JUIVOTYNMBEYFK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Application 1: Extractive Spectrophotometric Detection of Tin (II)

  • Scientific Field : Analytical Chemistry .
  • Summary of the Application : This research involves the use of 6-Bromo-2-fluoro-3-hydroxybenzaldehyde for the determination of tin (II) traces. An extractive spectrophotometric approach is devised, which involves the formation of a yellow-colored complex after the binding of 6-Bromo-2-fluoro-3-hydroxybenzaldehyde and tin (II) in a slightly acidic medium (HCl) .
  • Methods of Application or Experimental Procedures : The method involves the formation of a yellow-colored complex after the binding of 6-Bromo-2-fluoro-3-hydroxybenzaldehyde and tin (II) in a 1:2 stoichiometry in a slightly acidic medium (HCl). The complex shows absorbance at 434 nm with respect to the blank reagent .

Application 2: Synthesis of Salen/Salalen Ligands and Bicyclic Heterocycles

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : 3-Fluoro-2-hydroxybenzaldehyde, a compound structurally similar to 6-Bromo-2-fluoro-3-hydroxybenzaldehyde, is used to synthesize salen (salicylaldehyde and ethylenediamine) ligands as tetradentate C2 -symmetric ligands . It is also used to synthesize fluorinated bicyclic heterocycles such as isoflavanone (chromanone) through gold (I) catalyzed annulation reaction .
  • Methods of Application or Experimental Procedures : The synthesis involves the reaction of 3-Fluoro-2-hydroxybenzaldehyde with appropriate reagents under suitable conditions to form the desired products .
  • Results or Outcomes : The outcomes of the synthesis include the formation of salen/salalen ligands and bicyclic heterocycles .

Application 3: Anticancer Activity and Gas Storage

  • Scientific Field : Medicinal Chemistry and Material Science .
  • Summary of the Application : Cobalt-salen complexes based on 3-fluoro-2-hydroxybenzaldehyde show reversible oxygen chemisorption as well as anticancer activity with IC 50 (half maximal inhibitory concentration) of 50 µM .
  • Methods of Application or Experimental Procedures : The method involves the synthesis of cobalt-salen complexes from 3-fluoro-2-hydroxybenzaldehyde and testing their anticancer activity and gas storage capacity .
  • Results or Outcomes : The outcomes include the demonstration of anticancer activity and reversible oxygen chemisorption by the cobalt-salen complexes .

Application 4: Synthesis of Semiconducting Acenes

  • Scientific Field : Material Science .
  • Summary of the Application : 3-Fluoro-2-hydroxybenzaldehyde, a compound structurally similar to 6-Bromo-2-fluoro-3-hydroxybenzaldehyde, is used to synthesize semiconducting acenes .
  • Methods of Application or Experimental Procedures : The synthesis involves the reaction of 3-Fluoro-2-hydroxybenzaldehyde with appropriate reagents under suitable conditions to form semiconducting acenes .
  • Results or Outcomes : The outcomes of the synthesis include the formation of semiconducting acenes .

Application 5: Synthesis of Fluorinated Bicyclic Heterocycles

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : 3-Fluoro-2-hydroxybenzaldehyde is used to synthesize fluorinated bicyclic heterocycles such as isoflavanone (chromanone) through gold (I) catalysed annulation reaction .
  • Methods of Application or Experimental Procedures : The method involves the reaction of 3-Fluoro-2-hydroxybenzaldehyde with appropriate reagents under suitable conditions to form fluorinated bicyclic heterocycles .
  • Results or Outcomes : The outcomes of the synthesis include the formation of fluorinated bicyclic heterocycles .

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

6-bromo-2-fluoro-3-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIVOTYNMBEYFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)F)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90701519
Record name 6-Bromo-2-fluoro-3-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90701519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-fluoro-3-hydroxybenzaldehyde

CAS RN

935534-46-6
Record name 6-Bromo-2-fluoro-3-hydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=935534-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-fluoro-3-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90701519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6-bromo-2-fluoro-3-methoxybenzaldehyde (2.0 g, 8.6 mmol) in dichloromethane (43 mL) under a nitrogen balloon was cooled to −78° C. in an acetone dry ice bath. Boron tribromide (1 M in dichloromethane, 9.5 mL) was added dropwise under nitrogen atmosphere. The reaction was stirred at room temperature overnight. The flask was then put on an ice water bath and the excess boron tribromide was quenched with ice chips. Water was added and the solution was extracted with dichloromethane. The aqueous layer was extracted twice with dichloromethane. The organic layers were combined, washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent was removed under reduced pressure to give 6-bromo-2-fluoro-3-hydroxybenzaldehyde (1.61 g, 86%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
43 mL
Type
solvent
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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